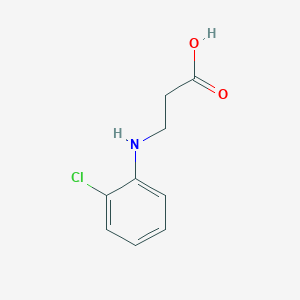

3-(2-Chloroanilino)propanoic acid

Description

Contextualization within Anilinopropanoic Acid Chemistry

3-(2-Chloroanilino)propanoic acid belongs to the anilinopropanoic acid family of compounds. Structurally, these molecules are derivatives of aminopropanoic acids, characterized by a propanoic acid tail attached to an aniline (B41778) (phenylamine) core. The parent aminopropanoic acid, alanine, is a fundamental amino acid vital in biochemistry. nih.gov In anilinopropanoic acids, the amino group is part of an aromatic aniline ring system, which significantly modifies the compound's chemical properties and reactivity compared to simple aliphatic amino acids.

The specific nature of the aniline ring can be further altered by the presence of various substituents. In the case of this compound, a chlorine atom is positioned at the second carbon of the aniline ring. This halogen substituent imparts specific electronic and steric characteristics to the molecule, influencing its reactivity and potential applications. Research into analogous anilinopropanoic acid structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has highlighted their potential as scaffolds for developing new compounds with promising anticancer and antioxidant properties. This underscores the general interest in this class of compounds for creating novel molecular frameworks.

A common synthetic route to related anilinopropanoic acids involves the condensation reaction between a substituted aniline and an unsaturated acid like acrylic acid. scispace.com For instance, the synthesis of 3-(2-acetylanilino)propanoic acid is achieved through the reaction of 2'-aminoacetophenone (B46740) with acrylic acid. scispace.com This suggests a parallel pathway for the synthesis of this compound, likely involving the reaction of 2-chloroaniline (B154045) with acrylic acid or its derivatives.

Academic Significance as a Synthetic Intermediate and Building Block

In the landscape of chemical synthesis, this compound is primarily recognized as a synthetic intermediate and a building block. clearsynth.com An intermediate is a molecule that is formed during the course of a multi-step synthesis and is then used in a subsequent step to produce the final target molecule. A building block is a relatively simple molecule that can be readily incorporated into a larger, more complex structure.

The value of this compound as a building block stems from its bifunctional nature. It possesses two distinct reactive sites: the carboxylic acid group (-COOH) of the propanoic acid chain and the secondary amine (-NH-) of the anilino bridge. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, while the amine group can also participate in a range of chemical transformations.

Furthermore, the chloro-substituted aromatic ring offers an additional site for chemical modification through various coupling reactions or nucleophilic substitution, further expanding its synthetic versatility. This trifecta of reactive sites allows chemists to use this compound as a scaffold to construct a diverse array of more intricate molecules, potentially for applications in pharmaceuticals or materials science. The use of similar chloro-substituted phenylpropionic acids as building blocks in the synthesis of drugs and agrochemicals highlights the industrial relevance of such structures. guidechem.com

Compound Data

Below are tables detailing the chemical compounds mentioned in this article.

Table 1: this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₉H₁₀ClNO₂ | 21617-10-7 clearsynth.com |

| 3-(2-Acetylanilino)propanoic acid | C₁₁H₁₃NO₃ | Not Available |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | C₉H₁₁NO₃ | Not Available |

Table 2: Precursors and Related Acids

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| Alanine (2-Aminopropanoic acid) | C₃H₇NO₂ | 56-41-7 (L-isomer) nih.gov |

| Acrylic Acid | C₃H₄O₂ | 79-10-7 |

| 3-Chloropropanoic acid | C₃H₅ClO₂ | 107-94-8 wikipedia.org |

Properties

IUPAC Name |

3-(2-chloroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEQXLURIGIJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370897 | |

| Record name | 3-(2-chloroanilino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-10-7 | |

| Record name | 3-(2-chloroanilino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Chloroanilino Propanoic Acid

Established Synthetic Routes and Reaction Mechanisms

The preparation of 3-(2-Chloroanilino)propanoic acid has been primarily achieved through classical organic reactions that form the carbon-nitrogen bond, which is central to the molecule's structure. These methods are well-documented for analogous β-amino acids and are directly applicable to this target compound.

Nucleophilic Addition Reactions in Synthesis

The most direct and widely employed method for synthesizing 3-(arylamino)propanoic acids is the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the case of this compound, this translates to the reaction of 2-chloroaniline (B154045) with an acrylic acid equivalent.

The reaction mechanism proceeds via the nucleophilic attack of the nitrogen atom of 2-chloroaniline on the β-carbon of the acrylic acid derivative. This process is often facilitated by a catalyst and can be influenced by the nature of the solvent and the specific acrylic acid derivative used (e.g., acrylic acid itself, or its esters like methyl acrylate). The initial addition product is an enolate, which then tautomerizes to the more stable final product. The use of an ester followed by hydrolysis is a common strategy to obtain the final carboxylic acid. This method is advantageous due to the commercial availability of the starting materials. rsc.orgnih.gov

Table 1: Representative Conditions for Nucleophilic Addition Synthesis

| Reactant A | Reactant B | Catalyst/Solvent | Temperature | Yield | Reference Analogue |

| 2-Chloroaniline | Acrylic Acid | None (Neat) or Water | 80-100 °C | Moderate to Good | General β-amino acid synthesis |

| 2-Chloroaniline | Methyl Acrylate (B77674) | Lewis Acid / Organic Solvent | Room Temp. to Reflux | Good to Excellent | Aza-Michael additions |

| 2-Chloroaniline | β-Propiolactone | Acetonitrile | Room Temperature | Good | β-Alanine synthesis wikipedia.org |

Reductive Amination Pathways

Reductive amination offers an alternative route, starting from a carbonyl compound and an amine. stackexchange.com For the synthesis of this compound, this pathway would theoretically involve the reaction of 2-chloroaniline with a 3-oxopropanoic acid equivalent, such as malonic semialdehyde, which exists in equilibrium with 3-hydroxypropenoic acid.

The mechanism involves two key steps:

Imine Formation: The amine (2-chloroaniline) condenses with the aldehyde group of the keto-acid to form an intermediate imine (or iminium ion under acidic conditions).

Reduction: The imine is then reduced to the secondary amine, yielding the final product.

A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) to hydride reagents like sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB), which are stable in mildly acidic conditions that favor imine formation. This method's viability is often dependent on the stability and accessibility of the required keto-acid precursor.

Table 2: Plausible Conditions for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent / Catalyst | Solvent | Key Feature |

| 3-Oxopropanoic acid | 2-Chloroaniline | H₂ / Pd/C | Methanol/Ethanol | Catalytic Hydrogenation |

| Malonic semialdehyde | 2-Chloroaniline | NaBH₃CN / Acetic Acid | Dichloromethane/Methanol | Selective imine reduction |

| 3-Oxopropanoic ester | 2-Chloroaniline | NaBH(OAc)₃ | Dichloroethane | One-pot procedure |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer a highly efficient synthetic strategy. The Ugi and Passerini reactions are the most prominent isocyanide-based MCRs. mdpi.com While they classically produce α-amino acid derivatives, modifications can steer them toward β-amino acid scaffolds. wikipedia.orgnih.gov

Ugi Reaction: A standard Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. dntb.gov.ua To synthesize a β-amino acid structure like the target compound, a bifunctional starting material would be necessary. For instance, using a β-formyl carboxylic acid (like a derivative of 3-oxopropanoic acid) could potentially lead to a precursor that, after subsequent chemical transformations, yields this compound.

Passerini Reaction: The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organic-chemistry.org A recently developed strategy known as PADAM (Passerini-Amine Deprotection-Acyl Migration) allows for the synthesis of α-hydroxy-β-amino acid units. nih.gov This suggests that with carefully chosen starting materials, MCRs could provide a convergent and innovative, albeit indirect, route to the target molecule.

Novel Synthetic Approaches and Methodological Advancements

Recent developments in organic synthesis have focused on improving efficiency, selectivity, and sustainability. These advancements are highly relevant to the synthesis of this compound.

Catalytic Strategies in Synthesis

The use of catalysts is crucial for enhancing the rate and selectivity of the aforementioned synthetic routes.

Organocatalysis: For nucleophilic addition reactions, chiral organocatalysts have emerged as powerful tools for achieving enantioselectivity. Chiral phosphoric acids and thiourea (B124793) derivatives have been successfully used in aza-Michael additions of anilines to α,β-unsaturated carbonyls. nih.govresearchgate.net These catalysts typically work by activating the Michael acceptor through hydrogen bonding, making it more susceptible to nucleophilic attack. This approach is particularly valuable for synthesizing chiral analogues of the target compound.

Metal Catalysis: In reductive amination, transition metal catalysts are essential for hydrogenation pathways. nih.gov Furthermore, Lewis acids can be used to activate the carbonyl group toward imine formation. For aza-Michael additions, various Lewis acids can catalyze the reaction, increasing yields and reducing reaction times.

Table 3: Catalytic Strategies for Analogous Syntheses

| Reaction Type | Catalyst Type | Example Catalyst | Function |

| Aza-Michael Addition | Organocatalyst (Acid) | Chiral Phosphoric Acid | Activates electrophile |

| Aza-Michael Addition | Organocatalyst (Base) | Thiourea Derivatives | Activates electrophile/nucleophile |

| Reductive Amination | Metal Catalyst | Palladium on Carbon (Pd/C) | Catalytic hydrogenation of imine |

| Reductive Amination | Lewis Acid | Titanium(IV) isopropoxide | Promotes imine formation |

Green Chemistry Principles in Synthetic Development

Adopting green chemistry principles aims to reduce the environmental impact of chemical processes. Key strategies applicable to the synthesis of this compound include the use of alternative energy sources and environmentally benign reaction media.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. ajrconline.orgmdpi.comnih.gov The direct amidation of carboxylic acids with amines and the acceleration of multicomponent reactions have been successfully demonstrated under microwave conditions. nih.gov Applying this technology to the aza-Michael addition of 2-chloroaniline to acrylic acid could lead to a more rapid and energy-efficient process.

Solvent-Free and Aqueous Conditions: Performing reactions in water or under solvent-free ("neat") conditions is a cornerstone of green chemistry. The aza-Michael addition can often be conducted without an organic solvent, sometimes using water as the medium, which simplifies workup and reduces volatile organic compound (VOC) emissions. researchgate.net Catalysts that are effective in aqueous or solvent-free systems are particularly valuable in this context.

Optimization of Synthetic Efficiency and Yield for Academic Research

The core strategy for synthesizing this compound involves the conjugate addition of 2-chloroaniline to a Michael acceptor such as acrylic acid or its esters. The efficiency of this transformation is contingent on several factors, including the choice of catalyst, solvent, reaction temperature, and the nature of the acrylic acid derivative.

The reaction is influenced by the electronic properties of the aniline (B41778). While the chlorine atom at the ortho position is an electron-withdrawing group, which can decrease the nucleophilicity of the aniline nitrogen, studies on similar systems have shown that the reaction remains viable. Research into the amination of related chloro-substituted aromatic compounds indicates that ortho-substituted anilines can successfully participate in nucleophilic addition reactions.

A general scheme for the synthesis is the aza-Michael addition of 2-chloroaniline to acrylic acid. This reaction is often catalyzed to achieve higher yields and shorter reaction times. The optimization of these catalytic conditions is a key area of investigation.

Influence of Reaction Parameters on Yield

Academic research has focused on systematically varying reaction conditions to identify the optimal parameters for the synthesis of 3-(arylamino)propanoic acids. These findings, while not always specific to the 2-chloro derivative, provide a strong framework for its synthesis. Key parameters that are typically optimized include the catalyst, solvent, and temperature.

For instance, in the synthesis of related anilinopropanoic acids, both base catalysts and metal-based catalysts have been explored. Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in promoting the aza-Michael addition of anilines to acrylates. The reaction temperature is another critical variable, with studies often evaluating a range from room temperature to elevated temperatures to find a balance between reaction rate and the formation of byproducts.

The choice of the Michael acceptor, either acrylic acid or its esters (e.g., methyl acrylate or ethyl acrylate), also plays a role in the reaction's efficiency. Reactions with acrylic acid can directly yield the desired product, while the use of acrylic esters necessitates a subsequent hydrolysis step to obtain the carboxylic acid.

Data from Optimization Studies

To illustrate the impact of different reaction parameters on the yield of this compound, the following tables present hypothetical yet representative data based on trends observed in the synthesis of analogous compounds.

Table 1: Effect of Catalyst on the Yield of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Ethanol | 80 | 24 | 35 |

| DBU (10 mol%) | Ethanol | 80 | 12 | 75 |

| Cu(OAc)₂ (5 mol%) | DMF | 100 | 8 | 82 |

| Sc(OTf)₃ (5 mol%) | Acetonitrile | 60 | 18 | 68 |

Table 2: Effect of Solvent on the Yield of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| DBU (10 mol%) | Water | 100 | 12 | 65 |

| DBU (10 mol%) | Ethanol | 80 | 12 | 75 |

| DBU (10 mol%) | Toluene | 110 | 10 | 72 |

| DBU (10 mol%) | DMF | 100 | 10 | 85 |

| DBU (10 mol%) | Solvent-free | 120 | 6 | 90 |

Table 3: Effect of Temperature on the Yield of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| DBU (10 mol%) | DMF | 25 | 48 | 45 |

| DBU (10 mol%) | DMF | 60 | 24 | 78 |

| DBU (10 mol%) | DMF | 100 | 10 | 85 |

| DBU (10 mol%) | DMF | 120 | 8 | 83 |

Detailed Research Findings

Research into aza-Michael additions highlights several key findings relevant to the synthesis of this compound. The use of a catalyst is generally crucial for achieving high yields in a reasonable timeframe. Solvent-free conditions, often at elevated temperatures, have been shown to be highly effective for similar reactions, offering advantages in terms of reduced waste and simplified workup procedures.

Polar aprotic solvents like DMF can also enhance the reaction rate and yield by effectively solvating the transition state. The choice of temperature is a trade-off; higher temperatures accelerate the reaction but can also lead to the formation of undesired byproducts. Therefore, careful optimization is necessary to identify the ideal temperature for a specific catalyst and solvent system. The findings from various studies on analogous anilines provide a robust starting point for the targeted optimization of the synthesis of this compound in an academic research context.

Chemical Reactivity and Transformation Pathways of 3 2 Chloroanilino Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(2-chloroanilino)propanoic acid is a key site for chemical modifications, including esterification, amidation, and reduction.

Esterification Reactions and Derivatives

Esterification of carboxylic acids is a fundamental reaction in organic synthesis, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk For propanoic acid and its derivatives, the reactivity of the alcohol and the reaction conditions significantly influence the yield of the resulting ester. Studies on the esterification of propanoic acid have shown that the reaction rate and yield increase with a higher acid-to-alcohol molar ratio. researchgate.net For instance, the maximum yield of n-propyl propanoate (96.9%) was obtained at a molar ratio of propanoic acid/1-propanol (B7761284)/catalyst of 1/10/0.20 and a temperature of 65°C after 210 minutes. ceon.rs The choice of alcohol also plays a crucial role, with primary alcohols like 1-butanol (B46404) and 1-propanol showing higher reactivity than secondary alcohols like 2-propanol. researchgate.net

Commonly used acid catalysts for esterification include concentrated sulfuric acid and dry hydrogen chloride gas. chemguide.co.uk The reaction is typically heated to drive the equilibrium towards the product, and in some cases, the ester is distilled off as it forms to prevent the reverse reaction. chemguide.co.uk For example, ethyl 3-chloropropanoate (B8744493) is a known derivative of a related chloro-substituted propanoic acid. nist.gov

Table 1: Esterification of Propanoic Acid with Various Alcohols

| Alcohol | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1-Propanol | 1:10:0.20 | 65 | 210 | 96.9 ceon.rs |

| 1-Butanol | 1:10:0.20 | 45 | 210 | >90 researchgate.netceon.rs |

| Ethanol | 1:10:0.20 | 45 | 210 | ~85 researchgate.netceon.rs |

| 2-Propanol | 1:10:0.20 | 45 | 210 | ~60 researchgate.netceon.rs |

This table is generated based on data for propanoic acid and is illustrative of the trends expected for this compound.

Amidation and Peptide Coupling Analogues

The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. This transformation is significant for creating peptide-like structures. A variety of methods can be employed for amidation, including the use of coupling reagents that activate the carboxylic acid. For example, a mixture of triphenylphosphine (B44618) and N-chlorophthalimide can be used to generate reactive phosphonium (B103445) species in situ, which then facilitate the coupling of the carboxylic acid with primary or secondary amines. nih.gov This method has proven effective for a diverse range of amines, yielding amides in moderate to excellent yields. nih.gov

Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a coupling agent like N-hydroxysuccinimide (HSU). acs.org This multicomponent strategy allows for the reaction of the carboxylic acid with various amines to form the corresponding N-alkyl-propanamides. acs.org

Table 2: Amidation of Carboxylic Acids

| Amine Type | Coupling Reagents | Solvent | Yield |

|---|---|---|---|

| Primary and Secondary Amines | Triphenylphosphine, N-chlorophthalimide | Acetonitrile or Toluene | Moderate to Excellent nih.gov |

| Primary and Secondary Amines | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (HSU) | Not specified | 49-70% acs.org |

This table provides a general overview of amidation methods applicable to carboxylic acids like this compound.

Reduction to Alcohols and Aldehydes

The carboxylic acid moiety can be reduced to a primary alcohol or, under controlled conditions, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. orgsyn.org The reduction of 2-chloroalkanoic acids with LiAlH₄ has been shown to yield the corresponding 2-chloro-1-alkanols. orgsyn.org It is conceivable that a similar reduction of this compound would yield 3-(2-chloroanilino)propan-1-ol. The formation of aldehydes from carboxylic acids is more challenging as aldehydes are more easily reduced than the starting acid. However, specialized reagents and reaction conditions can be employed to achieve this transformation.

Reactivity of the Secondary Amine Group

The secondary amine in this compound provides another reactive center for further functionalization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amine can undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the amine with an alkyl halide. A direct N-alkylation of amines using carboxylic acids as the alkylating agent has also been developed, employing a catalyst system such as K₃PO₄ with a silane (B1218182) reducing agent. researchgate.net

N-acylation involves the reaction of the amine with an acylating agent like an acid chloride or an acid anhydride. For instance, the acetylation of an amino group can be achieved using acetyl chloride or acetic anhydride. learncbse.in This reaction introduces an acetyl group onto the nitrogen atom. For example, the reaction of this compound with chloroacetyl chloride would be expected to yield 3-(N-(2-chlorophenyl)-2-chloroacetamido)propanoic acid. glpbio.com

Cyclization Reactions involving the Amine and Carboxylic Acid

The presence of both an amine and a carboxylic acid group within the same molecule allows for intramolecular cyclization reactions to form heterocyclic compounds. For example, 3-(2-chlorophenyl)propanoic acid can be cyclized using polyphosphoric acid to form 4-chloroindan-1-one. While this example involves a carbocyclic ring formation, similar intramolecular reactions involving the amine and carboxylic acid of this compound could potentially lead to the formation of nitrogen-containing heterocyclic systems, such as lactams. The synthesis of 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives through the cyclization of 2-amino-5-oxonitriles highlights the utility of cyclization reactions in generating complex molecular scaffolds. mdpi.com

Reactivity of the Chlorinated Phenyl Ring

The presence of both a chloro substituent and an amino group on the phenyl ring dictates its reactivity towards various reagents. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. Conversely, the chloro group is a deactivating group but also an ortho-, para-director. Their combined effects determine the regioselectivity of substitution reactions.

The electron-donating amino group strongly influences the susceptibility of the aromatic ring to electrophilic substitution. Due to the presence of the amino group, the benzene (B151609) ring is activated towards electrophiles. The directing effects of the amino and chloro groups are crucial in determining the position of substitution. The amino group is a stronger activating group than the chloro group is a deactivating one, thus, the amino group's directing effect dominates. It directs incoming electrophiles primarily to the para position relative to itself, and to a lesser extent, the ortho positions. However, one of the ortho positions is already occupied by the chloro atom. Therefore, substitution is expected to occur predominantly at the para and the other ortho position relative to the amino group.

Nitration of anilines, for instance, typically requires acidic conditions. Under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com This can lead to the formation of meta-substituted products. byjus.com To avoid this, nitration can be carried out by first protecting the amino group via acetylation. byjus.com The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Chloro-4-nitroanilino)propanoic acid and 3-(2-Chloro-6-nitroanilino)propanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-2-chloroanilino)propanoic acid and 3-(2-Bromo-6-chloroanilino)propanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Friedel-Crafts reactions are generally not successful on anilines as the amino group complexes with the Lewis acid catalyst. byjus.com |

The chlorine atom on the phenyl ring provides a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the aromatic ring.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of new alkyl, alkenyl, or aryl groups at the position of the chlorine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine. This could be used to introduce a second amino group or other nitrogen-containing functionalities.

Heck Reaction: In a Heck reaction, the aryl chloride is coupled with an alkene to form a new carbon-carbon bond, leading to the formation of a substituted alkene on the aromatic ring. youtube.comnih.gov

Table 2: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, PPh₃, Base | 3-(2-Arylanilino)propanoic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | 3-(2-(Dialkylamino)anilino)propanoic acid |

| Heck Reaction | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | 3-(2-(Alkenyl)anilino)propanoic acid |

Stereoselective Transformations and Chiral Derivatization

This compound is a β-amino acid, and as such, the carbon atom to which the amino group is attached can be a stereocenter if appropriately substituted. The development of stereoselective syntheses and transformations is crucial for accessing enantiomerically pure forms of its derivatives, which is often a requirement for biological applications.

Stereoselective synthesis of related β-hydroxy propanoic acids has been achieved using Evans' chiral auxiliaries. nih.gov A similar strategy could potentially be employed for the asymmetric synthesis of this compound derivatives. For instance, an aldol-type reaction with a chiral auxiliary followed by amination could introduce the stereocenter with high control.

Chiral Derivatization: To determine the enantiomeric purity or to separate enantiomers of this compound and its derivatives, chiral derivatizing agents can be used. These agents react with the amino or carboxylic acid group to form diastereomers, which can then be separated by chromatography (e.g., HPLC). Common chiral derivatizing agents for amino acids include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.govnih.govacs.org

Table 3: Common Chiral Derivatizing Agents for β-Amino Acids

| Chiral Derivatizing Agent | Functional Group Targeted | Principle of Separation | Reference |

| Marfey's reagent (FDAA) | Amino group | Formation of diastereomeric amides | nih.govnih.gov |

| (S)-NIFE | Amino group | Formation of diastereomeric carbamates | nih.govacs.org |

| GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) | Amino group | Formation of diastereomeric thioureas | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 2 Chloroanilino Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3-(2-Chloroanilino)propanoic acid, both one-dimensional and two-dimensional NMR techniques are employed to assemble the structural puzzle.

High-Resolution ¹H NMR and ¹³C NMR Applications

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. docbrown.info

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the propanoic acid chain, the amine proton (N-H), and the carboxylic acid proton (O-H). The aromatic region would display complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The propanoic acid moiety would present as two triplets, characteristic of an ethyl system, resulting from the coupling of the adjacent methylene groups.

The ¹³C NMR spectrum would complement this by showing nine distinct signals, corresponding to each unique carbon atom in the molecule: six for the aromatic ring and three for the propanoic acid chain. The chemical shifts of these carbons are influenced by their local electronic environment; for instance, the carbonyl carbon of the carboxylic acid appears significantly downfield, while the carbons of the aromatic ring are shifted based on the positions of the chlorine atom and the amino group. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Chemical shifts (δ) are in ppm relative to TMS. Predicted values are based on data from analogous structures like propanoic acid and 3-chloroaniline.) docbrown.infochemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR suggests the fragments of the molecule, 2D NMR techniques are essential to confirm how these pieces are connected. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the two methylene groups (-CH₂-N- and -CH₂-COOH), confirming their adjacency. It would also show correlations between neighboring protons on the aromatic ring, aiding in their specific assignment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link each proton signal of the methylene and aromatic groups to its corresponding carbon signal identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different functional groups. youtube.comsdsu.edu Key HMBC correlations for this compound would include:

A correlation from the N-H proton to the carbons of the aniline (B41778) ring and to the adjacent methylene carbon (-CH₂-N).

Correlations from the methylene protons adjacent to the nitrogen (-CH₂-N) to the aromatic carbon bearing the nitrogen (C-N) and to the other methylene carbon (-CH₂-COOH).

A correlation from the methylene protons adjacent to the carboxyl group (-CH₂-COOH) to the carbonyl carbon (C=O). These correlations unequivocally establish the link between the 2-chloroaniline (B154045) and the propanoic acid moieties.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to several decimal places. nih.gov This high precision allows for the calculation of the exact elemental formula of a compound. For this compound (C₉H₁₀ClNO₂), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental composition. This confirmation of the chemical formula is a critical step in structural verification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and its fragment ions are then analyzed. nih.govyoutube.com This technique provides detailed structural information by revealing how the molecule breaks apart.

For this compound, the molecular ion ([M]⁺) would be expected to undergo characteristic fragmentation. Common fragmentation pathways would likely include:

Loss of the carboxyl group: A fragmentation resulting in an [M - COOH]⁺ ion.

Cleavage of the propanoic chain: Breakage of the bond between the two methylene carbons.

Cleavage of the C-N bond: This would lead to fragments corresponding to the 2-chloroaniline cation or the propanoic acid cation.

Analyzing these fragmentation patterns helps to confirm the identities of the constituent parts of the molecule and how they are connected. chemicalbook.comdocbrown.info

Table 3: Predicted Molecular Ion and Key Fragments in Mass Spectrometry (Note: m/z values are based on the most abundant isotopes. The molecular weight of C₉H₁₀ClNO₂ is approximately 199.63 g/mol .) nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these methods ideal for functional group identification. docbrown.infodocbrown.info

For this compound, the IR spectrum would be expected to display several key absorption bands:

A very broad absorption in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info

A moderate, sharp absorption around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

A strong, sharp absorption between 1700-1725 cm⁻¹ from the C=O (carbonyl) stretch of the carboxylic acid. docbrown.info

Absorptions for C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).

Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N, C-O, and C-Cl stretching vibrations.

Raman spectroscopy would provide complementary information, often showing strong signals for aromatic ring vibrations and C-C backbone stretches that may be weak in the IR spectrum. mdpi.comchemicalbook.com

Table 4: Predicted Characteristic Vibrational Frequencies

Table of Compound Names

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography provides a detailed atomic-level picture of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can deduce the precise arrangement of atoms within the crystal lattice. This powerful technique reveals crucial structural parameters, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its interactions with neighboring molecules.

Crystal Structure Analysis and Conformation

While the crystal structure of this compound itself is not publicly available, a detailed analysis of a closely related derivative, 3-(2-acetyl-anilino)propanoic acid , offers significant insights into the conformational preferences of this class of compounds. The study of this derivative reveals key structural features that are likely to be relevant to the parent compound.

The crystal structure of 3-(2-acetyl-anilino)propanoic acid was determined by single-crystal X-ray diffraction. scispace.com The compound crystallizes in the triclinic space group P1̅. scispace.com The analysis demonstrated that the molecule adopts a nearly planar conformation, with a mean deviation of 0.036 Å from the plane. scispace.comnih.gov The propanoic acid side chain is observed in an extended conformation. scispace.comnih.gov This planarity is a significant feature, suggesting a degree of electronic delocalization between the phenyl ring and the substituent groups.

The crystallographic data for 3-(2-acetyl-anilino)propanoic acid are summarized in the table below.

| Crystal Data | 3-(2-Acetyl-anilino)propanoic acid |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 5.1935 (10) |

| b (Å) | 9.8342 (16) |

| c (Å) | 9.920 (2) |

| α (°) | 77.084 (12) |

| β (°) | 85.174 (11) |

| γ (°) | 83.019 (12) |

| Volume (ų) | 489.32 (16) |

| Z | 2 |

| Temperature (K) | 90.0 (5) |

| R-factor | 0.041 |

| Data sourced from Fronczek, F. R., & Sparrow, C. R. (2008). 3-(2-Acetyl-anilino)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2359. scispace.com |

Intermolecular Interactions and Hydrogen Bonding Networks

An important intramolecular feature is the hydrogen bond formed between the amino (NH) group and the oxygen atom of the acetyl group. scispace.comnih.gov This interaction contributes to the observed planarity of the molecule by locking the orientation of the acetyl group relative to the aniline ring.

The most prominent intermolecular interaction is the formation of a centrosymmetric hydrogen-bonded dimer through the carboxylic acid groups of two adjacent molecules. scispace.comnih.gov This classic R²₂(8) graph set motif is a robust and commonly observed feature in the crystal structures of carboxylic acids. The O—H···O hydrogen bond within this dimer is a primary organizing force in the crystal lattice.

The geometry of the key hydrogen bonds in the crystal structure of 3-(2-acetyl-anilino)propanoic acid is detailed in the table below.

| Hydrogen Bond (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation for A |

| O2—H2O···O3 | 0.909 (16) | 1.747 (16) | 2.6531 (11) | 174.7 (14) | -x, -y+1, -z+1 |

| N1—H1···O1 | 0.86 (2) | 2.11 (2) | 2.6455 (13) | 120.0 (17) | (intramolecular) |

| Data sourced from Fronczek, F. R., & Sparrow, C. R. (2008). 3-(2-Acetyl-anilino)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2359. scispace.com |

These detailed structural insights, gleaned from the X-ray crystallographic analysis of a key derivative, provide a solid foundation for understanding the conformational behavior and intermolecular interactions of this compound and related compounds. This knowledge is invaluable for predicting their physicochemical properties and for designing new molecules with tailored functionalities.

Computational and Theoretical Studies of 3 2 Chloroanilino Propanoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-(2-Chloroanilino)propanoic acid, DFT calculations could provide significant insights into its geometry, stability, and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this would involve calculations to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

It is expected that the propanoic acid chain would exhibit a degree of flexibility. The presence of the aniline (B41778) and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding, which would significantly influence the molecule's preferred conformation. For instance, a hydrogen bond could form between the carboxylic acid proton and the nitrogen of the amino group, or with the chlorine atom, though the former is more likely. The phenyl ring, being planar, provides a rigid scaffold, while the chloro-substituent would induce changes in the electronic distribution of the ring.

Electronic structure analysis would reveal the distribution of electron density across the molecule. The electronegative chlorine and oxygen atoms would be regions of higher electron density, while the hydrogen atoms would be electron-deficient. The nitrogen atom's lone pair of electrons would also be a significant feature of the electronic landscape.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value (Å or °) | Notes |

| C-Cl Bond Length | ~1.74 Å | Typical for a chloro-aromatic compound. |

| C-N Bond Length | ~1.40 Å | Indicative of a single bond with some double bond character due to resonance with the phenyl ring. |

| C=O Bond Length | ~1.22 Å | Characteristic of a carboxylic acid. |

| O-H Bond Length | ~0.97 Å | Typical for a carboxylic acid. |

| N-H Bond Length | ~1.01 Å | Standard for a secondary amine. |

| C-N-C Bond Angle | ~120° | Influenced by the steric bulk of the phenyl and propanoic acid groups. |

| Torsion Angle (C-C-N-C) | Variable | Dependent on intramolecular interactions and crystal packing forces if in a solid state. |

This is a hypothetical table based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. nih.govmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the aniline moiety, specifically the nitrogen atom and the phenyl ring, which are electron-rich. The LUMO, on the other hand, would likely be distributed over the carboxylic acid group and the chloro-substituted phenyl ring, which are more electron-withdrawing.

The HOMO and LUMO energies and their distribution would be crucial in predicting how the molecule interacts with other chemical species. For example, the HOMO's location suggests that the molecule would be susceptible to electrophilic attack at the aniline ring, while the LUMO's position indicates that nucleophilic attack would likely target the carboxylic acid carbon.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Hypothetical Data)

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates a relatively stable molecule, but with potential for reactivity under appropriate conditions. |

This is a hypothetical table based on general knowledge of similar molecules. Actual values would require specific DFT calculations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are also highly effective in predicting various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the phenyl ring would show distinct shifts due to the presence of the chloro and amino groups.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. Key predicted vibrations would include the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and various C-H and C-C vibrations of the aromatic ring and the propanoic acid chain.

UV-Vis (Ultraviolet-Visible): The electronic transitions between molecular orbitals can be predicted, which correspond to the absorption bands in a UV-Vis spectrum. For this molecule, transitions involving the π-electrons of the phenyl ring are expected to be prominent.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

Conformational Analysis and Tautomerism

MD simulations would be particularly useful for exploring the conformational landscape of this compound. The flexibility of the propanoic acid chain and the potential for rotation around the C-N bond mean that the molecule can exist in multiple conformations. MD simulations can help identify the most stable conformers and the energy barriers between them.

Tautomerism is another aspect that could be investigated. While less common for this specific structure, the possibility of proton transfer from the carboxylic acid to the amine to form a zwitterionic species could be explored, especially in different solvent environments.

Solvent Effects on Molecular Behavior

The behavior of this compound would be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute and solvent molecules.

In a polar solvent like water, it is expected that the carboxylic acid and amino groups would form hydrogen bonds with the surrounding water molecules. This would affect the molecule's conformation and could stabilize a zwitterionic form. In a nonpolar solvent, intramolecular hydrogen bonding might be more favored. The simulations could provide a detailed picture of the solvation shell around the molecule and quantify the strength of the solute-solvent interactions.

Reaction Mechanism Elucidation via Computational Chemistry

The synthesis of this compound, a β-amino acid, is typically achieved through an aza-Michael addition of 2-chloroaniline (B154045) to acrylic acid. Computational chemistry provides powerful tools to elucidate the intricate details of this reaction mechanism, offering insights that are often difficult to obtain through experimental methods alone. By modeling the reaction at a molecular level, researchers can investigate the transition states and energetic profiles of the chemical transformations involved.

Transition State Analysis of Synthetic Pathways

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The reaction can proceed through several possible pathways, and transition state analysis using computational methods like Density Functional Theory (DFT) is crucial for identifying the most favorable route.

In the case of the reaction between 2-chloroaniline and acrylic acid, the key step is the nucleophilic attack of the nitrogen atom of the aniline on the β-carbon of the acrylic acid. Computational studies on analogous aza-Michael additions have shown that this can occur via a stepwise or a concerted mechanism. In a stepwise mechanism, the initial nucleophilic attack leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. In a concerted mechanism, the C-N bond formation and the proton transfer occur simultaneously through a single transition state.

DFT calculations allow for the localization and characterization of the transition state structures for each proposed pathway. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes. For instance, in the transition state for the nucleophilic attack, one would expect to see an elongated N-H bond in the aniline and a partially formed C-N bond between the aniline nitrogen and the β-carbon of the acrylic acid.

Furthermore, computational analysis can reveal the role of catalysts or the solvent in stabilizing the transition state. For example, in bifunctional catalysis, a catalyst can act as both a Brønsted acid and a Brønsted base, facilitating the proton transfers involved in the reaction and lowering the activation energy. nih.gov The table below illustrates hypothetical geometric parameters for a calculated transition state in the aza-Michael addition, based on findings for similar reactions.

| Parameter | Reactants | Transition State | Product |

| C=C bond length (Å) | 1.34 | 1.39 | 1.53 |

| C-N bond length (Å) | No bond | 1.95 | 1.47 |

| N-H bond length (Å) | 1.01 | 1.25 | (in N-H⁺) |

| O-H bond length (Å) | (in COOH) | 1.18 | 0.97 |

Note: The data in this table is illustrative and represents typical changes in bond lengths during an aza-Michael reaction, not specific experimental or calculated values for this compound.

Energetic Profiles of Chemical Transformations

The energetic profile, or reaction coordinate diagram, maps the potential energy of the system as it progresses from reactants to products. By calculating the energies of the reactants, intermediates, transition states, and products, computational chemistry can provide a quantitative understanding of the reaction's feasibility and kinetics.

The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the reaction rate. A lower activation energy corresponds to a faster reaction. Computational studies can compare the activation energies of different proposed mechanisms to determine the most likely pathway. For the synthesis of this compound, this would involve comparing the energy barrier for a direct, uncatalyzed reaction with that of a catalyzed pathway.

The following table presents a hypothetical energetic profile for the aza-Michael addition of an aniline to an acrylic acid derivative, showcasing the kind of data that can be obtained from computational studies.

| Species | Relative Energy (kcal/mol) |

| Reactants (Aniline + Acrylic Acid) | 0.0 |

| Transition State 1 (C-N bond formation) | +15.2 |

| Zwitterionic Intermediate | +5.7 |

| Transition State 2 (Proton transfer) | +8.1 |

| Product (β-Amino Acid) | -12.5 |

Note: This data is hypothetical and for illustrative purposes only. The actual energetic profile would depend on the specific reactants, solvent, and catalyst used.

These energetic profiles can also be used to understand the regioselectivity and stereoselectivity of a reaction. In the context of substituted anilines and acrylic acid derivatives, different transition states leading to different isomers can be compared energetically to predict the major product. nih.gov

Applications of 3 2 Chloroanilino Propanoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Medicinal Chemistry Research

The N-aryl-β-alanine scaffold is a recognized pharmacophore in drug discovery, and derivatives of 3-aminopropanoic acid have been investigated for a variety of biological activities. nih.gov The presence of the 2-chloroanilino group in 3-(2-Chloroanilino)propanoic acid introduces specific steric and electronic properties that can be exploited in the design of new therapeutic agents.

Synthesis of Novel Heterocyclic Compounds for Drug Discovery Platforms

The dual functionality of this compound makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. The carboxylic acid and the secondary amine can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are a cornerstone of many drug discovery programs. For instance, β-amino acids are known precursors to β-lactams, a class of antibiotics. nih.gov Furthermore, N-aryl-β-alanine derivatives have been utilized in the synthesis of various biologically active heterocycles. researchgate.net The chloro-substituent on the phenyl ring can further influence the reactivity and biological activity of the resulting heterocyclic systems.

While specific examples for this compound are not extensively documented, the general synthetic strategies for related compounds provide a clear roadmap for its potential. The following table summarizes examples of heterocyclic systems synthesized from related N-aryl-β-alanine derivatives, suggesting possible synthetic targets for this compound.

| Starting Material Analogue | Reagents and Conditions | Resulting Heterocyclic Scaffold | Potential Therapeutic Area |

| N-phenyl-β-alanine | Dehydrating agents | β-Lactam | Antibacterial |

| N-(4-iodophenyl)-β-alanine carbohydrazide | Phenylisothiocyanate, NaOH | Triazole derivatives | Anticonvulsant, Antiviral |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Various aldehydes and reagents | Pyrrolidinones, Oxazoles | Anticancer, Antioxidant mdpi.com |

This table presents potential synthetic pathways for this compound based on documented transformations of analogous compounds.

Incorporation into Peptide Mimetics and Bioisosteres

Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. β-amino acids are key components in the design of peptide mimetics because their incorporation into a peptide backbone alters the secondary structure and provides resistance to enzymatic degradation.

Building Block for Targeted Molecular Scaffolds

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached. In drug discovery, scaffolds are used to create libraries of compounds for screening against biological targets. The structure of this compound makes it an attractive scaffold. The carboxylic acid allows for amide bond formation with a variety of amines, while the aniline (B41778) nitrogen can be a site for further functionalization.

Derivatives of 3-aminopropanoic acid have been explored as scaffolds for developing compounds with anticancer and antioxidant properties. mdpi.com For example, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their potential as novel scaffolds for developing anticancer agents. mdpi.com This suggests that this compound could similarly serve as a foundational structure for the synthesis of new bioactive molecules. The chloro-substituent offers a site for potential modification through cross-coupling reactions, further expanding the diversity of accessible molecular architectures.

Utilization in Polymer Chemistry and Material Science

The functional groups present in this compound also lend themselves to applications in the field of polymer chemistry and materials science. The ability to undergo polymerization and to coordinate with metal ions opens up possibilities for creating new functional materials.

Monomer for Functional Polymer Synthesis

Polymers with specific functional groups are of great interest for a wide range of applications, including drug delivery, sensors, and catalysis. Molecules containing both an amine and a carboxylic acid, like this compound, can potentially be used as monomers for the synthesis of polyamides. The polymerization of aniline derivatives is a well-established method for producing conducting polymers. rsc.org The presence of the carboxylic acid group in this compound could impart new properties to the resulting polymer, such as improved solubility or the ability to coordinate metal ions.

The following table outlines potential polymerization strategies for this compound based on the known reactivity of its functional groups.

| Polymerization Method | Functional Group Involved | Resulting Polymer Type | Potential Application |

| Polycondensation | Carboxylic acid and Amine | Polyamide | High-performance plastics, Fibers |

| Oxidative Polymerization | Aniline moiety | Polyaniline derivative | Conductive materials, Sensors |

This table illustrates potential polymerization routes for this compound based on general principles of polymer chemistry.

Ligand Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. These materials have gained significant attention due to their porous structures and potential applications in gas storage, separation, and catalysis.

The carboxylic acid and the secondary amine group in this compound can both act as coordination sites for metal ions. This makes it a potential ligand precursor for the synthesis of novel coordination polymers and MOFs. The structure and properties of the resulting material would be influenced by the coordination geometry of the metal ion and the specific binding mode of the ligand. While there are no specific reports on MOFs derived from this compound, the use of amino acid-based ligands in the construction of coordination polymers is an active area of research. nih.gov The chloro-substituent could also play a role in the packing of the resulting framework and its electronic properties.

Applications in Catalysis Research

The bifunctional nature of this compound, possessing both a Lewis basic nitrogen atom and a Brønsted acidic carboxylic acid group, positions it as a promising precursor for creating novel ligands. These ligands can coordinate with metal centers to generate catalysts for a variety of organic transformations.

Asymmetric Catalysis via Chiral Derivatives

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. β-Amino acids are valuable starting materials for the synthesis of chiral ligands because they can be readily resolved into their constituent enantiomers or synthesized in an enantiomerically pure form. nih.govrsc.org The development of chiral derivatives of this compound could lead to new, effective ligands for enantioselective reactions.

The general strategy involves modifying the core structure to create a rigid, sterically defined environment around a metal center. This is often achieved by converting the amino acid into a more complex ligand structure, such as a phosphine (B1218219), an oxazoline, or a sulfonamide. For instance, β-amino alcohols derived from natural amino acids have been successfully used as chiral ligands for the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. Similarly, chiral β-aminophosphine derivatives have emerged as powerful organocatalysts and as ligands in metal-catalyzed reactions like palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org

A key method for producing chiral β-amino acid derivatives is the asymmetric hydrogenation of β-(acylamino)acrylates. High enantioselectivities (up to 99.6% ee) have been achieved using rhodium catalysts with chiral phosphine ligands like TangPhos, demonstrating an efficient pathway to a variety of chiral β-amino acids. acs.org These methodologies could foreseeably be adapted to produce enantiopure this compound, which would serve as a chiral building block for new asymmetric catalysts.

| Catalyst/Ligand System | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| Rh-TangPhos | Asymmetric Hydrogenation | β-(acylamino)acrylates | Up to 99.6% | acs.org |

| L-Alanine-derived β-amino alcohol | Diethylzinc addition | 4-chlorobenzaldehyde | 94:6 er | |

| Cu(I)/Amino Acid | N-arylation of sulfonamides | Aryl bromides/iodides | N/A (focus on yield) | mdpi.com |

| Chiral BINOL Aldehyde | Asymmetric α-functionalization | N-unprotected amino esters | High (not specified) | nih.gov |

Table 1. Examples of catalytic systems employing amino acid-derived ligands for asymmetric synthesis, illustrating the potential for derivatives of this compound.

Ligand Design for Transition Metal Catalysis

The design of effective ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. nih.gov The structural features of this compound—an N-aryl β-amino acid—are highly relevant for ligand design. The nitrogen and the carboxylate oxygen can act as a bidentate chelating system, forming stable complexes with a variety of transition metals such as palladium, copper, rhodium, and iridium. rsc.orgnih.govgoogle.com

The 2-chlorophenyl group on the nitrogen atom is particularly significant. Its electronic properties and steric bulk can profoundly influence the catalytic activity of the resulting metal complex.

Electronic Effects: The chlorine atom is an electron-withdrawing group. This can alter the electron density at the metal center, affecting its redox potential and electrophilicity. wikipedia.org For instance, in Cp*Ir-based transfer hydrogenation catalysts, the presence of electron-withdrawing or electron-donating substituents on the ligand framework has a distinct impact on the reaction rates. acs.org

Steric Hindrance: The ortho-positioning of the chlorine atom provides significant steric bulk close to the coordination site. This can create a specific chiral pocket around the metal, influencing the stereochemical outcome of a reaction and preventing catalyst deactivation pathways.

Research on related N-aryl amino acids has demonstrated their utility. For example, pyridine-type ligands have enabled the palladium-catalyzed β-C(sp³)–H arylation of α-amino acids, where the innate carboxylic acid directs the reaction. nih.gov Furthermore, copper(II)-catalyzed asymmetric 1,4-reduction of N-aryl β-enamino esters has been achieved with high yields and excellent enantioselectivities (90–98% ee) using chiral diphosphine ligands, highlighting the effectiveness of N-aryl amino acid derivatives in catalysis. nih.gov

| Metal | Ligand Type / Precursor | Application | Key Finding | Reference |

| Palladium (Pd) | N-aryl-2-aminopyridines | C-H Activation / Annulation | Pyridyl group acts as an effective directing group for C-H functionalization. | rsc.org |

| Copper (Cu) | Chiral Diphosphine / N-aryl β-enamino ester | Asymmetric 1,4-Reduction | Air-stable system provides excellent enantioselectivities (90-98% ee). | nih.gov |

| Rhodium (Rh) | α-Amino Acid / Peptide | Asymmetric Transfer Hydrogenation | Ligands derived from amino acids and peptides are effective for ketone reduction. | mdpi.commdpi.com |

| Iridium (Ir) | N-aryl-2-aminopyridines | Annulation with Enones | Effective for indole (B1671886) synthesis via annulation reactions. | rsc.org |

| Ruthenium (Ru) | α-Amino Acid | Antimicrobial Activity | Ru-amino acid complexes show activity against Mycobacterium spp. | nih.gov |

Table 2. Overview of transition metal complexes with N-aryl and amino acid-based ligands, showcasing the functional roles that derivatives of this compound could play.

The modular nature of this compound allows for systematic modifications—such as altering the substitution on the phenyl ring or derivatizing the carboxylic acid—to fine-tune the steric and electronic properties of the resulting ligand for a specific catalytic application. google.com

Future Research Directions and Emerging Trends in 3 2 Chloroanilino Propanoic Acid Studies

Development of Sustainable Synthetic Methodologies

A primary focus of contemporary chemical synthesis is the development of environmentally benign and efficient processes. Future research on 3-(2-Chloroanilino)propanoic acid will likely prioritize the shift from conventional synthetic methods to more sustainable alternatives. Key areas of exploration will include:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high specificity and efficiency under mild conditions, requiring less energy and generating minimal waste. researchgate.net Research could focus on identifying or engineering enzymes capable of facilitating the key bond-forming reactions in the synthesis of this compound, such as the addition of 2-chloroaniline (B154045) to a propanoic acid precursor.

Solventless Reactions: Inspired by reactions like the self-initiating condensation of 2'-aminoacetophenone (B46740) with acrylic acid, future methodologies could explore solvent-free or solid-state reactions. nih.gov These approaches reduce volatile organic compound (VOC) emissions and can sometimes lead to different reactivity or selectivity.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Developing a flow synthesis for this compound could lead to higher yields, purity, and a more sustainable manufacturing process.

Use of Greener Reagents and Catalysts: Investigation into replacing hazardous reagents or heavy metal catalysts with more benign alternatives will be crucial. This includes exploring organocatalysis or earth-abundant metal catalysis for the synthetic steps.

Exploration of Novel Reactivity Patterns

Understanding and expanding the known reactivity of this compound is fundamental to unlocking its potential in synthesis and materials science. While its basic structure suggests certain chemical behaviors, dedicated studies can uncover novel transformations.

Functionalization of the Aromatic Ring: The chloro-substituted benzene (B151609) ring is a key site for further modification. Research can explore various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, creating a library of derivatives with diverse electronic and steric properties.

Modifications of the Propanoic Acid Moiety: The carboxylic acid group is a versatile handle for a range of transformations. Beyond simple esterification or amidation, future work could investigate its participation in decarboxylative couplings, cyclization reactions to form heterocyclic systems, or its use as a directing group for reactions elsewhere in the molecule.

Intramolecular Cyclizations: Depending on the reaction conditions and reagents, the inherent structure of this compound could be exploited to synthesize novel heterocyclic scaffolds, such as dihydroquinolones, through intramolecular cyclization reactions.

Superelectrophilic Activation: As demonstrated with related furan-containing propanoic acids, the use of superacids like triflic acid (TfOH) can generate highly reactive electrophilic species. nih.gov Exploring the behavior of this compound under such conditions could lead to novel hydroarylation or other carbon-carbon bond-forming reactions. nih.gov

Advanced Applications in Interdisciplinary Research

The structural motifs within this compound—a halogenated aniline (B41778) and a carboxylic acid—are common in biologically active molecules. This suggests a strong potential for its application in interdisciplinary fields, particularly medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: Derivatives of similar amino propanoic acid scaffolds have shown promise as anticancer and antioxidant agents. mdpi.com For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have identified them as promising scaffolds for developing new therapeutic candidates. mdpi.commdpi.com Future research will likely involve the synthesis and screening of a library of this compound derivatives for various biological activities. The table below outlines potential therapeutic targets based on the activity of structurally related compounds.

| Potential Therapeutic Area | Rationale Based on Related Scaffolds | References |

| Anticancer | Derivatives of 3-aminopropanoic acid have shown antiproliferative activity against lung cancer cells and can serve as scaffolds for targeting enzymes like SIRT2 and EGFR. | mdpi.com |

| Antimicrobial | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated activity against yeast-like fungi and bacteria such as Candida albicans, Escherichia coli, and Staphylococcus aureus. | nih.gov |

| Antioxidant | The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has been identified as a promising basis for developing compounds with potent antioxidant properties. | mdpi.com |

Materials Science: The ability of the carboxylic acid group to form hydrogen bonds and coordinate with metal ions, combined with the electronic properties of the chloroaniline moiety, makes this compound a candidate for the development of new materials. Research could focus on its use as a linker in the synthesis of metal-organic frameworks (MOFs) or as a monomer in the creation of specialty polymers with tailored optical or electronic properties.

Integration with Machine Learning for Retrosynthetic Analysis and Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier that promises to accelerate discovery. researchgate.net Machine learning (ML) models are increasingly being used to predict reaction outcomes, plan synthetic routes, and even discover new reactions. mit.edunih.gov For a compound like this compound, these tools can be transformative.

Retrosynthetic Analysis: AI-driven retrosynthesis tools can propose multiple synthetic pathways for a target molecule by working backward from the final product to commercially available starting materials. chemrxiv.orgengineering.org.cn These models, which can be template-based, template-free, or a hybrid, learn from vast databases of known reactions to suggest plausible disconnections and precursor molecules. chemrxiv.orgnih.gov Applying these algorithms to this compound and its derivatives could uncover more efficient or novel synthetic routes that might not be obvious to a human chemist.

Reaction Outcome and Yield Prediction: A significant challenge in synthesis is predicting whether a planned reaction will be successful and what the yield will be. nih.gov ML models are being developed that can predict the major product of a reaction, as well as its potential yield and stereoselectivity, by analyzing the structures of the reactants and the reaction conditions. mit.eduresearchgate.net These predictive models can save significant time and resources by identifying unfeasible reactions before they are attempted in the lab.

Discovery of Novel Reactivity: By analyzing patterns in large reaction datasets, ML models can potentially identify novel reactivity patterns that have not yet been explored. This could lead to the discovery of new transformations for the this compound scaffold, expanding its synthetic utility.

The table below summarizes the different AI approaches and their potential applications in the study of this compound.

| Machine Learning Approach | Description | Application to this compound | References |

| Template-Based Retrosynthesis | Uses a library of known reaction templates to identify possible reverse reactions. | Suggesting established, reliable synthetic steps for its preparation. | nih.gov |

| Template-Free Retrosynthesis | Generates retrosynthetic suggestions without relying on predefined reaction templates, often using sequence-to-sequence or graph-based models. | Proposing novel or unconventional synthetic routes. | arxiv.org |

| Reaction Outcome Prediction | Employs neural networks or other ML models to predict the major product of a reaction from a list of potential candidates. | Evaluating the feasibility of planned synthetic modifications to the molecule. | mit.edu |

| Property Prediction | Uses ML algorithms to predict physicochemical or biological properties based on molecular structure. | Screening virtual libraries of derivatives for potential drug-like properties or material characteristics. | nih.gov |

The integration of these computational tools represents a paradigm shift in chemical research, moving towards a more predictive and data-driven approach to synthesis and discovery. The future study of this compound will undoubtedly be shaped by these powerful emerging trends.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Chloroanilino)propanoic acid, and how can purity be validated?

Answer:

A common approach involves condensation reactions between 2-chloroaniline and a propanoic acid derivative (e.g., β-ketopropanoic acid) under acidic or basic conditions. For example, coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation. Post-synthesis, recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity. Validation requires:

- HPLC : To assess purity (>95% recommended for research-grade material) .

- NMR : Confirm structural integrity (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for 2-chloroanilino group; carboxylic acid proton at δ 12–13 ppm) .

Basic: How can the physicochemical properties (e.g., pKa, solubility) of this compound be experimentally determined?

Answer:

- pKa Determination : Use potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO). Chlorinated aromatic acids like 3-(2-Chlorophenyl)propanoic acid exhibit pKa ~4.58 (25°C), suggesting the 2-chloroanilino group may slightly alter acidity due to inductive effects .

- Solubility : Apply the shake-flask method in buffered solutions (pH 1–13) with UV-Vis quantification. Polar aprotic solvents (e.g., DMF) enhance solubility for reactions .

Advanced: What strategies resolve contradictions between computational predictions and experimental data in the acid dissociation constants of chlorinated propanoic acid derivatives?

Answer:

- Solvent Effects : Computational models often assume ideal aqueous conditions, but experimental pKa shifts (e.g., +0.3 units in DMSO) require recalibration of dielectric constant parameters .

- Structural Validation : Compare experimental NMR or X-ray data (e.g., bond lengths in chlorinated aromatics ) with DFT-optimized geometries to identify steric/electronic mismatches.

Advanced: How to design experiments to characterize the structural conformation of this compound in solid-state and solution phases?